molecular formula C8H14O4Se B14270389 Acetic acid, selenobis-, diethyl ester CAS No. 134142-89-5

Acetic acid, selenobis-, diethyl ester

Cat. No.: B14270389
CAS No.: 134142-89-5
M. Wt: 253.17 g/mol
InChI Key: KVPFNDZFJIYTJN-UHFFFAOYSA-N
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Description

Acetic acid, selenobis-, diethyl ester is an organoselenium compound characterized by two selenium atoms integrated into its molecular structure. Based on IUPAC nomenclature rules for mixed chalcogen compounds, "selenobis" indicates the presence of a −Se−Se− bridge between two acetic acid moieties, which are esterified with ethanol . The general structure can be represented as CH₃C(O)O−Se−Se−O(O)CCH₃, though variations may exist depending on substituents.

Selenium-containing esters are relatively rare compared to sulfur or oxygen analogs. Their synthesis typically involves selenium-mediated coupling reactions or selenation of precursor acids. Such compounds are of interest in materials science and coordination chemistry due to selenium’s unique redox properties and ability to form stable complexes with transition metals. However, their toxicity and environmental persistence require careful handling .

Properties

CAS No.

134142-89-5

Molecular Formula

C8H14O4Se

Molecular Weight

253.17 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)selanylacetate

InChI

InChI=1S/C8H14O4Se/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

KVPFNDZFJIYTJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Se]CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, selenobis-, diethyl ester can be synthesized through the esterification reaction between acetic acid and diethyl selenide. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, selenobis-, diethyl ester involves its interaction with various molecular targets. In biological systems, selenium-containing compounds are known to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The ester group can undergo hydrolysis, releasing selenium in a bioavailable form .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of acetic acid, selenobis-, diethyl ester, we compare it with structurally or functionally related esters. Key compounds include:

Diethyl Malonate (Malonic Acid Diethyl Ester)

  • Structure : CH₂(COOEt)₂.
  • Properties : A classic diethyl ester used as a precursor in the Claisen condensation to synthesize substituted acetic acids. It is a colorless liquid (bp: 199°C) with high solubility in organic solvents .
  • Applications : Widely employed in pharmaceuticals, agrochemicals, and organic synthesis.
  • Contrast : Unlike the selenium-containing compound, diethyl malonate lacks redox-active chalcogen atoms, limiting its utility in catalysis or materials requiring heavy-metal coordination .

Ethyl Acetate (Acetic Acid Ethyl Ester)

  • Structure : CH₃COOEt.
  • Properties : A simple ester with a fruity odor, low toxicity, and bp of 77°C. It is highly volatile and miscible with most organic solvents .
  • Applications : Common solvent in coatings, pharmaceuticals, and food flavoring.
  • Contrast : Ethyl acetate’s lack of selenium or complex functional groups makes it unsuitable for specialized applications like metal chelation or controlled-release formulations .

AC-70 (Acetic Acid Ester of Monoglycerides)

  • Structure: Complex mixture of acetylated monoglycerides derived from hydrogenated palm oil.
  • Properties : Melting range of 36–38°C, forms lyotropic liquid crystalline phases in aqueous media .
  • Applications : Pharmaceutical suppository base for slow drug release (e.g., benzocaine).

Diethyl Ester of o-Phenylenebis(oxamic acid)

  • Structure : Aromatic bis(oxamate) diethyl ester.
  • Properties : Forms coordination complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
  • Applications : Precursor for synthesizing magnetic or catalytic metal-organic frameworks.
  • Contrast : The selenium analog may exhibit stronger metal-binding affinity due to selenium’s polarizability, though direct comparative studies are lacking .

Data Table: Comparative Analysis of Key Esters

Compound Molecular Formula Key Functional Groups Boiling Point/Melting Range Applications Unique Properties
This compound C₆H₁₀O₄Se₂ −Se−Se−, ester Not reported Materials science, coordination chemistry Redox activity, metal chelation
Diethyl malonate C₇H₁₂O₄ Two ester groups 199°C (bp) Organic synthesis Enolate formation for Claisen condensation
Ethyl acetate C₄H₈O₂ Single ester group 77°C (bp) Solvent, flavoring High volatility, low toxicity
AC-70 Variable Acetylated monoglycerides 36–38°C (mp) Pharmaceutical suppositories Liquid crystalline phase formation
o-Phenylenebis(oxamate) diethyl ester C₁₄H₁₆N₂O₈ Bis(oxamate), aromatic Not reported Metal-organic frameworks Strong metal coordination

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